N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H20N6O/c24-17(16-12-6-1-2-7-13(12)19-22-16)18-10-5-9-15-21-20-14-8-3-4-11-23(14)15/h3-4,8,11H,1-2,5-7,9-10H2,(H,18,24)(H,19,22) |
InChI Key |
UGIQMRBXKATLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolo[4,3-a]Pyridine Core
The triazolo[4,3-a]pyridine scaffold is synthesized via cyclocondensation reactions. A common approach involves treating 2-chloropyridine derivatives with hydrazine hydrate to form hydrazinyl intermediates, followed by cyclization using triethyl orthoformate. For example, 2,3-dichloropyrazine reacts with hydrazine hydrate in ethanol to yield 3-hydrazinylpyrazine, which undergoes cyclization with triethoxy methane to form the triazolo[4,3-a]pyridine core.
Key reaction conditions :
Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylic Acid
The tetrahydroindazole moiety is prepared via Fischer indazole synthesis. Cyclohexanone is condensed with hydrazine derivatives under acidic conditions to form the indazole ring. Subsequent oxidation with KMnO₄ in aqueous H₂SO₄ yields the carboxylic acid derivative.
Optimization note :
Propyl Linker Installation and Amidation
Alkylation of the Triazolo[4,3-a]Pyridine Core
The triazolo[4,3-a]pyridine intermediate is functionalized with a propyl chain via nucleophilic substitution. For instance, 3-bromopropyltriazolopyridine reacts with sodium hydride in dimethylformamide (DMF) to introduce the propyl spacer.
Critical parameters :
Carboxamide Coupling
The tetrahydroindazole-3-carboxylic acid is activated using oxalyl chloride to form the corresponding acyl chloride, which reacts with the propyl-linked triazolopyridine amine in the presence of N,N-diisopropylethylamine (DIPEA).
Representative procedure :
-
Acyl chloride formation : Tetrahydroindazole-3-carboxylic acid (1.0 equiv), oxalyl chloride (1.2 equiv), dichloromethane (DCM), 0°C → rt (2 h).
-
Amidation : Add acyl chloride to 3-(3-aminopropyl)triazolopyridine (1.1 equiv), DIPEA (2.0 equiv), DCM, rt (12 h).
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Optimization and Scale-Up Challenges
Yield Improvement Strategies
Solvent and Temperature Effects
-
Propyl linker installation : Switching from DMF to THF reduces byproduct formation but requires longer reaction times (24 h vs. 12 h).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Triazole cyclization | Hydrazine hydrate, EtOH, reflux | 78 | 95 | |
| Propyl linker alkylation | NaH, DMF, 0°C | 65 | 90 | |
| Amidation | DIPEA, DCM, rt | 85 | 98 |
Industrial Applicability and Modifications
Chemical Reactions Analysis
Types of Reactions
N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazolopyridine or indazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has shown promise in various assays, indicating potential as a bioactive molecule. It is investigated for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways, making it a candidate for drug development, particularly in areas like oncology, neurology, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: shares similarities with other triazolopyridine and indazole derivatives.
1,2,4-Triazolo[4,3-a]pyridine derivatives: Known for their bioactivity and potential therapeutic applications.
Indazole carboxamides: Studied for their pharmacological properties and use in drug development.
Uniqueness
What sets This compound apart is its combined structural features, which provide a unique platform for exploring new chemical and biological activities. Its dual moieties allow for diverse interactions and applications, making it a valuable compound in various research fields.
Biological Activity
N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a triazolo-pyridine moiety linked to a tetrahydro-indazole carboxamide. Its molecular formula is with a molecular weight of approximately 285.35 g/mol. The presence of nitrogen heterocycles contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on enzymatic pathways.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant inhibition of poly(ADP-ribose) polymerase (PARP) activity. PARP inhibitors are crucial in cancer therapy as they exploit the DNA repair mechanisms in cancer cells, particularly those with BRCA mutations.
A study demonstrated that certain analogues of this compound showed IC50 values in the low nanomolar range against PARP enzymes, indicating potent inhibitory activity that could be leveraged for therapeutic purposes in cancers characterized by DNA repair deficiencies .
2. Enzyme Inhibition
The compound has also been evaluated for its activity against monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. Inhibition of MAO can have implications for treating depression and anxiety disorders. Preliminary findings suggest that derivatives of this compound may exhibit selective inhibition profiles against MAO-A and MAO-B .
Case Studies
Several case studies have explored the efficacy and safety profile of similar compounds:
- Study on PARP Inhibitors : A detailed investigation into the structure-activity relationship (SAR) of triazolo-pyridine derivatives revealed that modifications to the nitrogen-containing heterocycles significantly enhanced their potency as PARP inhibitors. The study emphasized the importance of substituent positioning on the triazole ring for optimal interaction with the target enzyme .
- Monoamine Oxidase Inhibition : Another study focused on the effects of various analogues on MAO activity. The results indicated that specific substitutions on the indazole framework could lead to improved selectivity and potency against MAO isoforms .
Data Tables
Discussion
The biological activity of this compound is promising for therapeutic applications in oncology and neuropharmacology. The ongoing research into its mechanism of action and structure-activity relationships will be critical for developing effective drugs based on this scaffold.
Q & A
Basic: What are the key synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Oxidative Cyclization : Formation of the [1,2,4]triazolo[4,3-a]pyridine core via oxidative ring closure of hydrazine intermediates. Sodium hypochlorite (NaOCl) in ethanol at room temperature is a green alternative to toxic oxidants like Cr(VI) salts .
Propyl Linker Introduction : Alkylation or coupling reactions to attach the propyl chain. Solvents like DMF or acetonitrile are used under inert atmospheres, requiring precise temperature control (e.g., 0–25°C) .
Indazole Carboxamide Conjugation : Amide bond formation between the propyl-linked triazolopyridine and tetrahydroindazole-3-carboxylic acid using coupling agents like EDCI or HATU .
Key Optimization : Reaction progress is monitored via TLC or HPLC, with purification via alumina plugs or column chromatography .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazole-pyridine fusion and indazole substitution patterns. Aromatic protons in the 7.0–8.5 ppm range indicate successful cyclization .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₁N₇O) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolves byproducts .
Advanced: How can reaction conditions be systematically optimized for scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can identify interactions between NaOCl concentration, reaction time, and solvent choice .
- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent selection. Continuous flow reactors improve heat transfer and reduce side reactions in exothermic steps .
- Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to determine optimal stoichiometry (e.g., 1:1.2 molar ratio for hydrazine intermediates) .
Advanced: What computational strategies predict binding modes and biological targets?
Methodological Answer:
- Molecular Docking : Dock the compound into kinase domains (e.g., PDB: 3LD6 for 14-α-demethylase) using AutoDock Vina. The triazole-pyridine core shows high affinity for ATP-binding pockets due to π-π stacking with Phe residues .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models electron distribution in the indazole carboxamide group, predicting nucleophilic attack sites for covalent inhibition .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. membrane environments. The propyl linker enhances flexibility for target engagement .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HCT-116 vs. HepG2) and assay protocols (MTT vs. ATP-lite). Variability may arise from differential metabolic activity .
- Structural Analog Analysis : Benchmark against analogs like 7-amino-[1,2,4]triazolo[4,3-a]pyridine. Methyl substitutions on the indazole ring can alter logP by 0.5 units, impacting membrane permeability .
- Synthetic Reproducibility : Verify stereochemical outcomes via X-ray crystallography (e.g., CCDC 1906114). Impurities >2% from suboptimal coupling steps may falsely inflate activity .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. HPLC-MS identifies hydrolysis of the carboxamide group as the primary degradation pathway. Lyophilization in amber vials reduces moisture uptake .
- pH-Rate Profiling : Conduct stability tests across pH 1–10. The compound is most stable at pH 6–7, with degradation accelerating in acidic conditions (t₁/₂ = 14 days at pH 2) .
- Excipient Screening : Co-formulate with mannitol or trehalose to inhibit aggregation in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
